molecular formula C19H15N3O2S B13709535 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B13709535
M. Wt: 349.4 g/mol
InChI Key: OGPPVKKHXJAZLW-FMIVXFBMSA-N
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Description

5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioxoimidazolidinone ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-methoxyindole-3-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including enzymes and proteins, through hydrogen bonding and π-π interactions. The compound may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: A simpler indole derivative with similar biological activities.

    3-Phenyl-2-thioxoimidazolidin-4-one: Shares the thioxoimidazolidinone ring structure.

    Indole-3-carbaldehyde: Another indole derivative used in similar synthetic applications.

Uniqueness

5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its combined structure of an indole moiety and a thioxoimidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

: Synthesis of indole derivatives : Chemical reactions of indole derivatives : Scientific research applications : Mechanism of action : Comparison with similar compounds

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C19H15N3O2S/c1-24-14-7-8-16-15(10-14)12(11-20-16)9-17-18(23)22(19(25)21-17)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,21,25)/b12-9+

InChI Key

OGPPVKKHXJAZLW-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)N3)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O

Origin of Product

United States

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